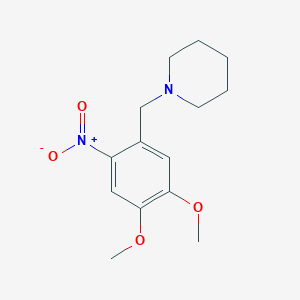![molecular formula C15H13BrN2O B5787568 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4-MeO-Br-IP, is a heterocyclic aromatic compound that has been widely studied for its potential as a mutagenic and carcinogenic agent. This compound is a member of the imidazo[1,2-a]pyridine family, which is known for its ability to cause DNA damage and promote the development of cancer. In
作用機序
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause DNA damage, leading to mutations and potentially cancerous cell growth. In addition, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to inhibit DNA repair mechanisms, further increasing the likelihood of DNA damage and mutation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine are primarily related to its ability to induce DNA damage. This can lead to a variety of effects, including cell death, mutations, and the initiation of cancerous cell growth. In addition, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to have effects on the immune system, potentially contributing to its carcinogenic properties.
実験室実験の利点と制限
One advantage of using 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its ability to induce DNA damage and promote cancerous cell growth makes it a useful tool for studying the mechanisms of cancer development and potential cancer therapies. However, the potential mutagenic and carcinogenic properties of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine also pose a risk to researchers working with the compound, and appropriate safety measures must be taken to minimize exposure.
将来の方向性
There are several future directions for research on 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of interest is the development of potential cancer therapies based on the compound's ability to induce DNA damage and selectively target cancer cells. In addition, further studies are needed to fully understand the mechanisms of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and its potential effects on human health. Finally, research on the safety of working with 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is also important, as appropriate safety measures must be taken to minimize the risk of exposure to this potentially hazardous compound.
Conclusion
In conclusion, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that has been extensively studied for its potential as a mutagenic and carcinogenic agent. Its ability to induce DNA damage and promote cancerous cell growth makes it a valuable tool for studying the mechanisms of cancer development and potential cancer therapies. However, appropriate safety measures must be taken when working with this potentially hazardous compound, and further research is needed to fully understand its effects on human health.
合成法
The synthesis of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-bromo-4-methoxyaniline with 2-methylimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies to produce 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine for further research.
科学的研究の応用
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been extensively studied for its potential as a mutagenic and carcinogenic agent. It has been shown to induce DNA damage and promote the development of tumors in various animal models. In addition, this compound has been used as a tool in genetic research to study the effects of DNA damage on cell function and survival. The ability of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine to induce DNA damage has also made it a potential candidate for cancer therapy, as it may be able to selectively target and kill cancer cells.
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVUDMCETUJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)


![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)

![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)